molecular formula C17H25N3O6 B2810223 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea CAS No. 877641-40-2

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea

Cat. No.: B2810223
CAS No.: 877641-40-2
M. Wt: 367.402
InChI Key: ZGZXQTXRTCCUII-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. The compound's structure integrates a 3,4-dimethoxyphenyl moiety attached to a pyrrolidinone ring, a feature shared with other researched compounds such as 3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea . This structural motif is frequently explored for its potential biological activity. Urea derivatives, as a chemical class, have been extensively investigated for various therapeutic applications. Patent literature indicates that related urea compounds have been designed and studied for their utility in treating cardiovascular conditions, particularly heart failure . Furthermore, synthetic derivatives containing the 3,4-dimethoxyphenyl group have been reported to exhibit a range of pharmacological properties in preclinical studies, including notable anesthetic activity and the ability to significantly extend survival time in models of hypobaric hypoxia, suggesting potential neuroprotective effects . The specific presence of a 2-(2-hydroxyethoxy)ethyl chain on the urea nitrogen in this compound suggests enhanced water solubility compared to simpler alkyl derivatives, which can be a favorable property for in vitro assay development and formulation in research settings. This reagent is provided exclusively for use in non-clinical laboratory research, such as investigating structure-activity relationships (SAR), exploring mechanisms of action, and screening for biological activity in novel compound libraries. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6/c1-24-14-4-3-13(10-15(14)25-2)20-11-12(9-16(20)22)19-17(23)18-5-7-26-8-6-21/h3-4,10,12,21H,5-9,11H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZXQTXRTCCUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC21H30N2O4
Molecular Weight370.49 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The structure includes a dimethoxyphenyl group and a pyrrolidinone moiety, which are significant for its biological interactions.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the dimethoxyphenyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding. Initial studies suggest that this compound may modulate pathways related to inflammation and cellular proliferation.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties through apoptosis induction in cancer cells. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines by inhibiting cell growth and promoting programmed cell death (apoptosis) .

Anti-inflammatory Effects

Research has demonstrated that certain urea derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in models of chronic inflammation . The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Neuroprotective Activity

Some studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are thought to arise from the inhibition of oxidative stress and modulation of neuroinflammatory responses .

Case Study 1: Anticancer Activity

In a study evaluating various pyrrolidine derivatives, it was found that one analog demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting potential therapeutic applications in oncology .

Case Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results indicated a marked reduction in swelling and pain, attributed to decreased levels of TNF-alpha and IL-6 cytokines . This highlights the potential for developing therapeutic agents targeting inflammatory conditions.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea exhibit anticancer properties. The mechanism typically involves the inhibition of specific pathways essential for cancer cell proliferation and survival. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK .

2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neuronal damage associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and chemokines, thus providing therapeutic benefits in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of the pyrrolidinone ring and subsequent modifications to introduce the desired functional groups. Variations in synthesis methods can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent anticancer activity against breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming the compound's efficacy at micromolar concentrations .

Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of a related compound showed significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: 3,4-Dimethoxyphenyl; R2: 2-(2-hydroxyethoxy)ethyl Not explicitly stated ~420–450* Hydroxyethoxy chain enhances hydrophilicity
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholinoethyl)urea R2: 2-(4-morpholinyl)ethyl C23H30N4O5 442.51 Morpholine ring introduces basicity and polarity
3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea R2: 2-(3,4-dimethoxyphenyl)ethyl C23H29N3O6 443.49 Increased lipophilicity due to aromatic methoxy groups
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea R1: 4-Methoxyphenyl; R2: 4-ethoxyphenyl C21H23N3O4 381.43 Ethoxy group reduces solubility vs. methoxy
3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea R2: 2-(methylsulfanyl)phenyl C20H23N3O4S 401.48 Sulfur atom may improve metabolic stability

*Estimated based on analogs in , and 5.

Functional and Pharmacological Insights

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyethoxyethyl group likely improves aqueous solubility compared to analogs with morpholine (polar but basic) or methylsulfanyl (lipophilic) substituents . This balance is critical for oral bioavailability.
  • Aromatic Substitutions : The 3,4-dimethoxyphenyl group is conserved across analogs, suggesting its role in target binding (e.g., via π-π stacking or methoxy-oxygen interactions) .
  • Biological Activity : While direct data are lacking, urea derivatives with similar substituents exhibit diverse activities:
    • Morpholine-containing analogs may target CNS receptors due to blood-brain barrier permeability .
    • Halogenated or trifluoromethoxy derivatives (e.g., EP 4 121 415 B1) show enhanced binding affinity in kinase inhibition .

Q & A

Q. What are the key challenges in synthesizing 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea, and how can they be methodologically addressed?

Synthesis challenges include:

  • Cyclization of the pyrrolidinone ring : Requires precise control of reaction conditions (e.g., acidic/basic catalysts, temperature) to avoid side products like over-oxidized intermediates .
  • Urea linkage formation : Reaction between isocyanate and amine precursors must avoid hydrolysis; anhydrous solvents (e.g., THF, DMF) and inert atmospheres are critical .
  • Purification : Due to polar functional groups (e.g., hydroxyethoxyethyl), column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm regiochemistry of the 3,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and urea NH protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out impurities .
  • X-ray crystallography : Resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases or phosphatases due to the urea moiety’s hydrogen-bonding potential .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and stability : Measure logP (octanol/water) and assess hydrolytic stability in simulated physiological buffers .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values) be resolved?

  • Experimental design : Use orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm target engagement .
  • Batch variability analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMSO) across synthetic batches .
  • Computational docking : Perform molecular dynamics simulations to assess binding mode consistency with structural analogs .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug derivatization : Mask the hydroxyethoxyethyl group with acetyl or PEG-based protectors to enhance bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and guide structural modifications .
  • Formulation optimization : Test nanoemulsions or liposomal carriers to improve aqueous solubility .

Q. How can researchers investigate the compound’s mechanism of action when target proteins are unknown?

  • Chemical proteomics : Employ affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced cytotoxicity .
  • Transcriptomic profiling : RNA-seq analysis of treated cells to map differentially expressed pathways (e.g., apoptosis, oxidative stress) .

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